molecular formula C7H13N B1293935 3-Ethylpent-1-yn-3-amine CAS No. 3234-64-8

3-Ethylpent-1-yn-3-amine

Cat. No. B1293935
CAS RN: 3234-64-8
M. Wt: 111.18 g/mol
InChI Key: WHNOKDNCUNZBLW-UHFFFAOYSA-N
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Description

3-Ethylpent-1-yn-3-amine is a compound that falls within the category of tertiary amines, which are known for their role in various chemical reactions and synthesis processes. Although the provided papers do not directly discuss 3-Ethylpent-1-yn-3-amine, they do provide insights into the behavior of similar tertiary amines in chemical synthesis and reactions.

Synthesis Analysis

The synthesis of tertiary amines can be complex and requires careful consideration of the reaction conditions and the choice of catalysts. For instance, the paper titled "CuBr2/N,N,N',N'-tetra[(2-pyridal)methyl] ethylenediamine/tertiary amine as a highly active and versatile catalyst for atom-transfer radical polymerization" discusses a catalyst system involving a tertiary amine for atom transfer radical polymerization (ATRP) . Although this does not directly relate to the synthesis of 3-Ethylpent-1-yn-3-amine, it highlights the importance of tertiary amines in facilitating polymerization reactions, which could be relevant if 3-Ethylpent-1-yn-3-amine were to be used in a similar context.

Molecular Structure Analysis

The molecular structure of tertiary amines is characterized by a nitrogen atom bonded to three alkyl or aryl groups. This structure is crucial as it influences the reactivity and the types of reactions the amine can participate in. The papers provided do not offer specific details on the molecular structure of 3-Ethylpent-1-yn-3-amine, but they do suggest that tertiary amines can be involved in complex reactions, such as the Michael addition and alkylation steps described in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine .

Chemical Reactions Analysis

Tertiary amines are versatile in chemical reactions. For example, the domino reaction described in the synthesis of 1,4-dihydropyridines involves amines reacting with salicaldehydes and ethyl propiolate . This showcases the ability of amines to participate in multi-component reactions, which could be applicable to 3-Ethylpent-1-yn-3-amine if it were to be used in similar synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tertiary amines like 3-Ethylpent-1-yn-3-amine are influenced by their molecular structure. These properties include solubility, boiling point, and reactivity, which are essential for determining the conditions under which the amine can be used and stored. The papers provided do not detail these properties for 3-Ethylpent-1-yn-3-amine, but they do imply that tertiary amines can be involved in reactions under various conditions, such as the AGET ATRP reactions catalyzed by the CuBr2/TPEN-tertiary amine system .

Scientific Research Applications

Synthesis of Complex Compounds

A key application of 3-Ethylpent-1-yn-3-amine in scientific research is in the synthesis of complex organic compounds. For instance, it is used in the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, which are significant in organic synthesis due to their versatile applications in pharmaceuticals and material science. This process achieves good yields and is applicable to a range of amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).

Nuclear Fuel Reprocessing

In the field of nuclear chemistry, amines like 3-Ethylpent-1-yn-3-amine have been studied for their role in separating actinides and lanthanides in spent nuclear fuel reprocessing. Specific amine-type reagents show selectivity for Americium(III) over Europium(III), which is crucial for effective nuclear waste management. The structural, bonding nature, and thermodynamics of these processes have been explored, providing insights into the design of new ligands for extraction and separation in nuclear reprocessing (Huang et al., 2018).

Antibiotic Synthesis

Amines like 3-Ethylpent-1-yn-3-amine are also significant in the synthesis of antibiotics. For example, they have been used as intermediates in the preparation of specific antibiotics intended for veterinary use. This involves a series of complex synthetic steps, including asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Safety And Hazards

3-Ethylpent-1-yn-3-amine is classified as a flammable and corrosive substance. It has a hazard class of 3.1 and a packing group of II . Safety measures should be taken when handling this compound, including avoiding ignition sources and wearing appropriate protective equipment .

properties

IUPAC Name

3-ethylpent-1-yn-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(8,5-2)6-3/h1H,5-6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOKDNCUNZBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186066
Record name 3-Ethylpent-1-yn-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpent-1-yn-3-amine

CAS RN

3234-64-8
Record name 3-Ethyl-1-pentyn-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3234-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylpent-1-yn-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylpent-1-yn-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpent-1-yn-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Marchegiani, M Nodari, F Tansini, C Massera… - Journal of CO2 …, 2017 - Elsevier
… Under our reaction protocol, 3-ethylpent-1-yn-3-amine readily reacted with CO 2 and n-BuNH 2 providing the urea derivative 8k in excellent yield (92%), while the less hindered 2-…
Number of citations: 38 www.sciencedirect.com
S Huang, G Li, Y Luo, H Lan, X Li, C Kang… - Food Chemistry …, 2022 - Elsevier
Chinese water chestnut (CWC) is one of the most popular hydrophytic vegetables in China due to its unique aroma and taste. The volatile compounds (VOCs) of CWC with different …
Number of citations: 8 www.sciencedirect.com
MJ Leyva - 2010 - escholarship.org
Proteases are enzymes that catalyze the hydrolysis of amide bonds in peptides and proteins. Due to the vital role of proteases in various diseases, protease inhibitors have been …
Number of citations: 2 escholarship.org
WP Gallagher - 2003 - search.proquest.com
The Stille coupling is a powerful CC-bond forming reaction. It has been utilized extensively in synthetic chemistry. Although widely used, there are many drawbacks to it. These …
Number of citations: 2 search.proquest.com

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